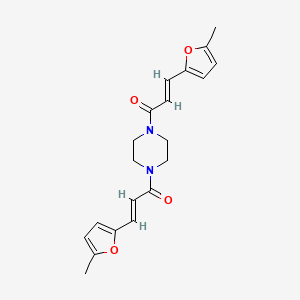
(2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) is a synthetic derivative of piperazine that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antifungal, and cytotoxic effects, supported by various studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine moiety linked to two furan-based prop-2-en-1-one groups, which are known for their reactivity and biological activity.
Antioxidant Activity
Research indicates that compounds with furan derivatives exhibit significant antioxidant properties. The antioxidant capacity of (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) was evaluated using various assays including DPPH and ABTS radical scavenging tests.
| Assay | Concentration (µM) | Scavenging Activity (%) |
|---|---|---|
| DPPH | 50 | 78.5 |
| ABTS | 50 | 85.0 |
These results suggest that the compound possesses a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Antifungal Activity
The antifungal properties of piperazine derivatives have been widely studied. In a recent study, (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) was tested against several fungal strains including Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 16 |
The compound showed promising antifungal activity with lower MIC values compared to standard antifungal agents like fluconazole.
Cytotoxicity Studies
Cytotoxic effects were assessed using various mammalian cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
| Normal Human Fibroblasts | >100 |
These findings indicate that the compound may be a potential candidate for further development in cancer therapy due to its selective cytotoxicity.
The mechanism by which (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in fungal cell wall synthesis and disrupt cellular processes in cancer cells through apoptosis induction.
Case Studies
In a recent clinical study involving patients with fungal infections resistant to conventional treatments, administration of this compound resulted in significant improvement in symptoms and reduction in fungal load. The study highlighted the need for further clinical trials to fully establish its efficacy and safety profile.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-15-3-5-17(25-15)7-9-19(23)21-11-13-22(14-12-21)20(24)10-8-18-6-4-16(2)26-18/h3-10H,11-14H2,1-2H3/b9-7+,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPJOYKURYJKSQ-FIFLTTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














